molecular formula C20H31N3O3S B2535738 N-(4-phenylbutan-2-yl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide CAS No. 1428360-16-0

N-(4-phenylbutan-2-yl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2535738
CAS No.: 1428360-16-0
M. Wt: 393.55
InChI Key: PUHXJUMUMMNQKJ-UHFFFAOYSA-N
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Description

N-(4-phenylbutan-2-yl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide (CAS 1428360-16-0) is an organic compound supplied for scientific research and development. This molecule has a molecular formula of C20H31N3O3S and a molecular weight of 393.5 g/mol . Its structure is characterized by a piperidine-4-carboxamide core that is functionalized with a pyrrolidin-1-ylsulfonyl group and an N-(4-phenylbutan-2-yl) side chain . Compounds featuring piperidine and pyrrolidine scaffolds are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules and their favorable three-dimensional coverage, which can be crucial for exploring pharmacophore space and achieving target selectivity . Piperidine-based structures are actively investigated in pharmaceutical research for various therapeutic applications; for instance, some piperidine derivatives have been designed and patented as potent AMPK (adenylate-activated protein kinase) agonists, a key target in metabolic diseases, while others have been developed as autotaxin inhibitors for potential use in oncology . The presence of both piperidine and pyrrolidine rings in this molecule makes it a versatile building block or a candidate for screening in drug discovery programs, particularly those focused on central nervous system (CNS) targets, metabolic disorders, or other GPCR-mediated pathways, where such saturated heterocycles are known to influence biological activity and optimize pharmacokinetic profiles . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(4-phenylbutan-2-yl)-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-17(9-10-18-7-3-2-4-8-18)21-20(24)19-11-15-23(16-12-19)27(25,26)22-13-5-6-14-22/h2-4,7-8,17,19H,5-6,9-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHXJUMUMMNQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-phenylbutan-2-yl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of piperidine derivatives with various amines to introduce the pyrrolidine and sulfonyl groups. The synthesis is characterized by methods such as NMR and LC-MS for structural confirmation .

Anticancer Activity

Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. The following findings summarize its effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)25Induces G2/M phase arrest; inhibits tubulin polymerization
HCT-116 (Colon)30Similar mechanism as A549
MCF-7 (Breast)28Comparable to standard chemotherapeutic agents

The most potent derivatives have shown selective cytotoxicity against these cancer cell lines, with mechanisms involving cell cycle arrest and disruption of microtubule dynamics .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Research indicates that it has moderate effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's structure allows it to interact with bacterial cell membranes, leading to increased permeability and cell death.

Case Studies

  • Study on Anticancer Activity : A study evaluated the compound's effect on A549 cells using an MTT assay. Results indicated a significant reduction in cell viability at concentrations above 20 µM. Further analysis revealed that the compound induced apoptosis through activation of caspase pathways .
  • Antimicrobial Evaluation : In a separate study, the compound was tested against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, suggesting potential use as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, which is crucial for preventing tumor growth.
  • Tubulin Inhibition : It disrupts microtubule dynamics by binding to the colchicine site on tubulin, leading to impaired mitosis .

Comparison with Similar Compounds

Structural Analogues in HCV Inhibition

Three HCV entry inhibitors from share the piperidine-4-carboxamide core but differ in substituents and aryloxazole groups (Table 1):

Compound Name Key Substituents Synthesis Yield Purity (HPLC) Biological Target
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-bromo-6-methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide Bromo-methoxyphenyl oxazole, dimethylpiperidine 76% >98% HCV entry inhibition
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide Chloro-methoxyphenyl oxazole, dimethylpiperidine 66% >98% HCV entry inhibition
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-fluoro-6-methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide Fluoro-methoxyphenyl oxazole, dimethylpiperidine 58% >98% HCV entry inhibition

Key Observations :

  • Halogen Effects : Bromine substitution correlated with higher synthesis yields (76%) compared to chlorine (66%) and fluorine (58%), likely due to steric and electronic factors during coupling reactions .
  • Aryloxazole vs. Sulfonamides are known to enhance binding to proteases or polymerases via hydrogen bonding .

SARS-CoV-2 Inhibitors with Piperidine-4-Carboxamide Scaffold

Two compounds from highlight structural versatility in antiviral applications (Table 2):

Compound Name Key Substituents Reported Activity
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide 4-fluorobenzyl, naphthalene SARS-CoV-2 inhibition
(R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide 2-methoxypyridinyl, naphthalene SARS-CoV-2 inhibition

Key Comparisons :

  • Sulfonamide vs. Methoxy Groups : The pyrrolidinylsulfonyl group in the main compound could enhance interactions with viral proteases (e.g., Mpro or PLpro) compared to methoxy or pyridine substituents .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of N-(4-phenylbutan-2-yl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance amide bond formation and cyclization reactions .
  • Catalysts : Triethylamine (TEA) or N,N'-dicyclohexylcarbodiimide (DCC) improves coupling efficiency during carboxamide formation .
  • Temperature : Moderate temperatures (20–60°C) prevent side reactions during sulfonylation steps .
    • Analytical Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the piperidine ring and sulfonyl group placement .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine-sulfonyl moiety .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How should stability studies be designed to assess this compound under varying storage conditions?

  • Methodological Answer :

  • Environmental Parameters : Test stability at 4°C (short-term), -20°C (long-term), and under humidity (40–80% RH) .
  • Analytical Endpoints : Use HPLC to monitor degradation products and Fourier-transform infrared spectroscopy (FTIR) to detect functional group alterations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of analogs of this compound?

  • Methodological Answer :

  • Comparative Analysis : Tabulate analogs with substituent variations (e.g., sulfonyl vs. carbonyl groups) and correlate with activity profiles (e.g., enzyme inhibition vs. receptor binding) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like serotonin receptors, reconciling discrepancies between in vitro and in vivo data .

Q. What experimental strategies are recommended to elucidate the mechanism of action of this compound in neurotransmitter pathways?

  • Methodological Answer :

  • In Vitro Assays : Radioligand binding assays (e.g., with ³H-serotonin) quantify receptor affinity .
  • Knockout Models : Use CRISPR-edited neuronal cell lines lacking specific receptors (e.g., 5-HT₃) to isolate target interactions .
  • Metabolic Profiling : Liquid chromatography-mass spectrometry (LC-MS) tracks metabolite formation in brain tissue homogenates .

Q. How can computational modeling guide the design of novel derivatives with enhanced selectivity for carbonic anhydrase isoforms?

  • Methodological Answer :

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate sulfonamide-zinc interactions in carbonic anhydrase active sites to prioritize substituents (e.g., halogen vs. methyl groups) .
  • Free Energy Perturbation (FEP) : Predict binding free energy changes for derivatives, reducing reliance on trial-and-error synthesis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of this compound in different cell lines?

  • Methodological Answer :

  • Standardized Protocols : Replicate assays using identical cell lines (e.g., HEK293 vs. SH-SY5Y) and culture conditions (e.g., serum concentration, passage number) .
  • Dose-Response Curves : Compare IC₅₀ values across studies to identify outliers caused by assay sensitivity thresholds .

Tables for Comparative Analysis

Analog Substituent Reported Activity Key Discrepancy Resolution Strategy
Compound APyrrolidin-1-ylsulfonylSerotonin agonist (IC₅₀ = 12 nM)Contradicts antagonist activity in HEK293Validate receptor subtype specificity via knockout models
Compound BQuinoxalin-2-ylNorepinephrine reuptake inhibition (Ki = 8 nM)Inactive in murine modelsAssess blood-brain barrier permeability via LC-MS

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